![molecular formula C17H16O4 B174973 Methyl 4-[(4-methoxycarbonylphenyl)methyl]benzoate CAS No. 1092-70-2](/img/structure/B174973.png)
Methyl 4-[(4-methoxycarbonylphenyl)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester is an organic compound with the molecular formula C17H16O4. It is a derivative of diphenylmethane, where the carboxylic acid groups are esterified with methanol. This compound is known for its applications in the synthesis of coordination polymers and other advanced materials due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester can be synthesized through the esterification of diphenylmethane-4,4’-dicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Diphenylmethane-4,4’-dicarboxylic acid.
Reduction: Diphenylmethane-4,4’-diol.
Substitution: Various substituted diphenylmethane derivatives depending on the substituent used.
Scientific Research Applications
Diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester has several applications in scientific research:
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester involves its ability to interact with metal ions and form coordination complexes. These complexes can exhibit unique properties such as luminescence, making them useful in various applications. The molecular targets and pathways involved depend on the specific metal ions and ligands used in the complex formation.
Comparison with Similar Compounds
Similar Compounds
Dimethyl biphenyl-4,4’-dicarboxylate: Similar structure but with a biphenyl core instead of a diphenylmethane core.
Dimethyl 2,5-furandicarboxylate: Contains a furan ring instead of a diphenylmethane core.
Dimethyl terephthalate: Contains a benzene ring with carboxylate groups in the para position.
Uniqueness
Diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester is unique due to its diphenylmethane core, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in the synthesis of materials with specific desired properties.
Properties
CAS No. |
1092-70-2 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl 4-[(4-methoxycarbonylphenyl)methyl]benzoate |
InChI |
InChI=1S/C17H16O4/c1-20-16(18)14-7-3-12(4-8-14)11-13-5-9-15(10-6-13)17(19)21-2/h3-10H,11H2,1-2H3 |
InChI Key |
FAFKIXPMYWNHGF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)OC |
Key on ui other cas no. |
1092-70-2 |
Synonyms |
Benzoic acid, 4,4'-Methylenebis-, diMethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


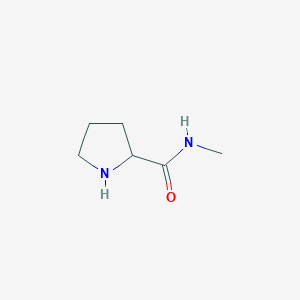
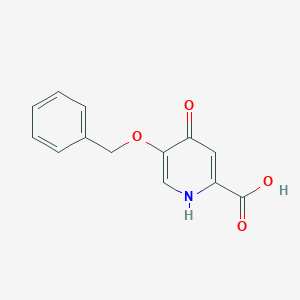
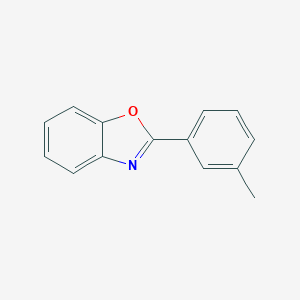
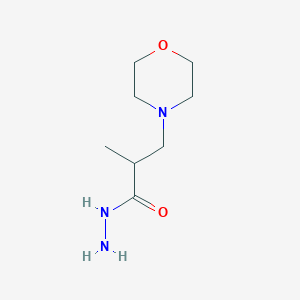
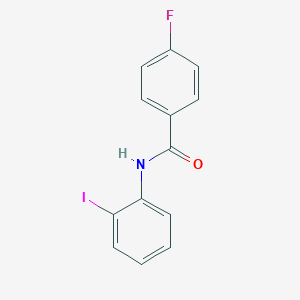
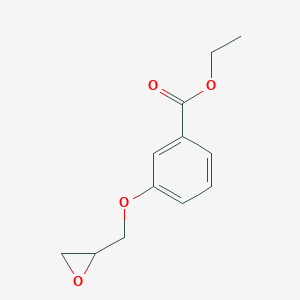
![((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate](/img/structure/B174907.png)
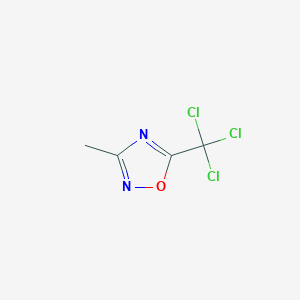
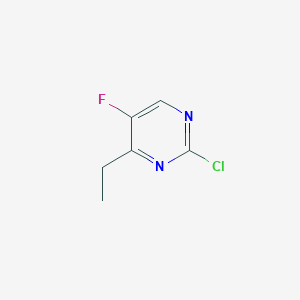
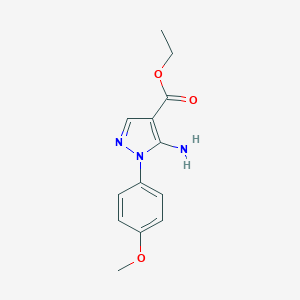
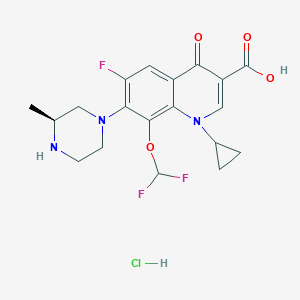
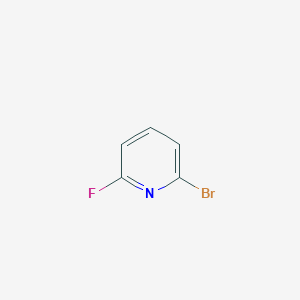

![6-(Trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B174929.png)
